Pentafluoroethyl trifluorovinyl ether
Description
Significance and Research Trajectories within Perfluorinated Organic Chemistry
Perfluorinated organic compounds (PFCs) are a class of synthetic chemicals where all hydrogen atoms on a carbon chain are replaced by fluorine atoms. knowyourh2o.comnumberanalytics.com This substitution results in exceptionally strong carbon-fluorine bonds, rendering these compounds highly stable and resistant to heat, chemicals, and degradation. numberanalytics.comgreenpeace.to These properties have led to their widespread use in a variety of industrial and consumer products, including non-stick cookware, waterproof clothing, and firefighting foams. researchgate.netepa.gov
The very stability that makes PFCs valuable also leads to their persistence in the environment, raising concerns about their potential long-term impact. numberanalytics.com Research in perfluorinated organic chemistry is increasingly focused on understanding the environmental fate of these compounds and developing new fluorinated materials with improved performance and reduced environmental persistence. A significant area of this research involves the synthesis and polymerization of perfluorinated vinyl ethers to create advanced fluoropolymers with tailored properties. utoronto.cacore.ac.uk
Contextualization within Perfluorinated Vinyl Ethers Family
Perfluoroethers are organofluorine compounds containing one or more ether functional groups. wikipedia.org Within this class, perfluorinated vinyl ethers are distinguished by the presence of a vinyl group (C=C), which serves as a reactive site for polymerization. nih.gov The general structure consists of a perfluoroalkoxy group attached to a trifluorovinyl group. Pentafluoroethyl trifluorovinyl ether is a notable member of this family, alongside its homologues, trifluoromethyl trifluorovinyl ether and heptafluoropropyl trifluorovinyl ether.
Structural Comparative Analysis with Homologues (e.g., Trifluoromethyl Trifluorovinyl Ether, Heptafluoropropyl Trifluorovinyl Ether)
The primary difference between this compound and its homologues, trifluoromethyl trifluorovinyl ether and heptafluoropropyl trifluorovinyl ether, lies in the length of the perfluoroalkyl chain attached to the ether oxygen. This seemingly subtle structural variation leads to significant differences in their physical and chemical properties.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Trifluoromethyl trifluorovinyl ether | C3F6O | 166.02 | Gas at room temperature |
| This compound | C4F8O | 216.03 | Colorless gas |
| Heptafluoropropyl trifluorovinyl ether | C5F10O | 266.04 | 35 to 51.5 |
Data sourced from multiple references. wikipedia.orgnih.govnih.govguidechem.comjnfuturechemical.comscbt.com
As the length of the perfluoroalkyl chain increases from trifluoromethyl to heptafluoropropyl, the molecular weight and boiling point of the compound also increase. Trifluoromethyl trifluorovinyl ether is a gas at room temperature, while this compound is also a colorless gas, though easily liquefied. wikipedia.orgnih.govchemicalbook.com Heptafluoropropyl trifluorovinyl ether, with the longest chain of the three, is a liquid with a boiling point in the range of 35 to 51.5 °C. guidechem.comjnfuturechemical.com
Research Implications of Structural Variations on Reactivity and Polymerization Potential
The structural differences among these perfluorinated vinyl ether homologues have profound implications for their reactivity and polymerization behavior. The vinyl ether group is the primary site of reaction, particularly in polymerization processes. nih.govinrim.it Cationic polymerization is a common method for polymerizing vinyl ethers, but the high reactivity of the cationic species can make the process challenging to control. nih.gov
The nature of the perfluoroalkyl group can influence the electronic properties of the vinyl ether double bond, thereby affecting its reactivity. While detailed comparative studies on the polymerization kinetics of these specific homologues are not extensively available in the provided search results, general principles of polymer chemistry suggest that the steric bulk and inductive effects of the perfluoroalkyl chain can play a role. For instance, the bulkier heptafluoropropyl group might exert a greater steric hindrance around the propagating chain end compared to the smaller trifluoromethyl group, potentially influencing the rate of polymerization and the resulting polymer's molecular weight and architecture.
Furthermore, the physical state of the monomer (gas vs. liquid) necessitates different polymerization techniques. The polymerization of gaseous monomers like trifluoromethyl and this compound often requires specialized pressure and temperature control. core.ac.ukfluorine1.ru In contrast, the liquid nature of heptafluoropropyl trifluorovinyl ether may allow for more conventional bulk or solution polymerization methods. chemimpex.com
The properties of the resulting polymers are also significantly influenced by the structure of the monomer. For example, the longer perfluoroalkyl side chain in poly(heptafluoropropyl trifluorovinyl ether) would likely lead to a lower glass transition temperature and increased flexibility compared to polymers derived from the shorter-chain homologues. These differences in polymer properties are critical for tailoring materials for specific applications, from high-performance elastomers to processable thermoplastics. utoronto.caresearchgate.netresearchgate.net The synthesis of novel fluorinated vinyl ethers and the study of their polymerization are active areas of research, driven by the demand for new materials with enhanced properties. researchgate.netmdpi.comgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-2-(1,2,2-trifluoroethenoxy)ethane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O/c5-1(6)2(7)13-4(11,12)3(8,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTYBAOENKSFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O | |
| Record name | PERFLUORO(ETHYLVINYL ETHER) | |
| Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID1075305 | |
| Record name | Perfluoroethyl vinyl ether | |
| Source | EPA DSSTox | |
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Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Perfluoro(ethylvinyl ether) appears as a colorless gas. Heavier than air. Easily liquefied. Contact with the unconfined liquid may cause frost bite by evaporative cooling. May asphyxiate by displacing air. A flame may flash back from a point of ignition to source of a leak. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Gas or Vapor | |
| Record name | PERFLUORO(ETHYLVINYL ETHER) | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ethene, 1,1,2-trifluoro-2-(1,1,2,2,2-pentafluoroethoxy)- | |
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CAS No. |
10493-43-3 | |
| Record name | PERFLUORO(ETHYLVINYL ETHER) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16039 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1,1,2-Trifluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethene | |
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| Record name | Perfluoroethyl vinyl ether | |
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| Record name | Ethene, 1,1,2-trifluoro-2-(1,1,2,2,2-pentafluoroethoxy)- | |
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| Record name | Perfluoroethyl vinyl ether | |
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| Record name | Trifluoro(pentafluoroethoxy)ethylene | |
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| Record name | PERFLUOROETHYL VINYL ETHER | |
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Synthetic Methodologies for Pentafluoroethyl Trifluorovinyl Ether
Classical and Established Synthetic Routes
Several traditional methods have been developed and are widely used for the synthesis of pentafluoroethyl trifluorovinyl ether. These routes often involve multi-step processes starting from readily available precursors.
Dehalogenation Reactions from Halogenated Precursors
Dehalogenation reactions, particularly dechlorination, represent a fundamental approach to synthesizing fluorinated vinyl ethers. These methods typically involve the removal of halogen atoms (other than fluorine) from a saturated precursor to form the desired carbon-carbon double bond. For instance, the dehalogenation of 1,2-dichloro-1,1,2-trifluoro-2-(pentafluoroethoxy)ethane can yield this compound. While specific examples for this compound are not extensively detailed in the provided results, the general principle of dehalogenation is a common strategy in organofluorine chemistry. fluorine1.ruresearchgate.net This can be seen in the synthesis of other fluorinated vinyl ethers where dehalogenation of adducts formed from reactions with 1,2-difluoro-1,2-dichloroethylene is a key step. fluorine1.ru
Pyrolysis of Perfluoro-2-alkoxypropionic Acid Derivatives
The pyrolysis of salts of perfluoro-2-alkoxypropionic acids is a well-established method for producing perfluoroalkyl vinyl ethers. fluorine1.ru This process involves the thermal decomposition of the corresponding acid salt, often in the presence of a solvent. fluorine1.ru For the synthesis of this compound, a suitable precursor would be the salt of perfluoro-2-(pentafluoroethoxy)propionic acid. The pyrolysis of acylfluorides derived from these acids is also a viable route. fluorine1.ru A general three-step method to produce perfluoro methyl vinyl ether involves esterification, fluorination, and subsequent pyrolysis of perfluoro-2-methoxy propyl acyl fluoride (B91410). google.com A similar pathway could be envisioned for the ethyl ether analog. Research has also focused on new synthetic procedures for perfluoro(alkoxyalkanoyl) fluorides, which are the precursors to these vinyl ethers, starting from non-fluorinated compounds. researchgate.net
| Precursor Type | Reaction Condition | Product Yield | Reference |
| Perfluoro-2-alkoxypropionic acid salts | Pyrolysis | Generally high | fluorine1.ru |
| Perfluoro-2-alkoxypropionyl fluorides | Pyrolysis in the presence of a solvent | 95% (for a related vinyl ether) | fluorine1.ru |
Hexafluoropropylene Oxide-Initiated Pathways
Hexafluoropropylene oxide (HFPO) is a key building block in fluoropolymer chemistry and serves as a precursor for the synthesis of various perfluorovinyl ethers. google.com The process typically involves the reaction of HFPO with a suitable nucleophile, followed by further transformations. A method for coproducing hexafluoropropane oxide and perfluorovinyl ethers, including perfluoroethyl vinyl ether (PEVE), has been developed. google.com This process involves the oxidation of hexafluoropropylene to HFPO, followed by polymerization and subsequent cracking of the resulting perfluoroalkylpolyether mixture in the presence of sodium carbonate at elevated temperatures (150-300 °C) to yield a mixture of perfluorovinyl ethers. google.com
Functional Group Transformations for Vinyl Ether Formation
The formation of the vinyl ether functionality can also be achieved through various functional group transformations. One common method is the transetherification reaction between an existing vinyl ether, such as ethyl vinyl ether, and a fluorinated alcohol in the presence of a catalyst. academie-sciences.fracademie-sciences.fr While this specific transformation to produce this compound is not explicitly detailed, the general applicability of this method to create a variety of functionalized vinyl ethers is well-documented. academie-sciences.fracademie-sciences.fr The vinyl ether group is highly reactive and can participate in numerous other chemical transformations, highlighting its versatility in organic synthesis. nih.gov
Advanced and Emerging Synthetic Approaches
Recent research has focused on developing more efficient and selective methods for the synthesis of fluorinated compounds, including vinyl ethers. These advanced approaches often employ catalytic systems to achieve transformations under milder conditions.
Catalytic Methods in Fluorinated Ether Synthesis
Catalytic methods are at the forefront of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. In the context of fluorinated ether synthesis, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. acs.org For instance, the coupling of (hetero)aryl bromides with fluorinated alcohols can produce fluorinated alkyl aryl ethers. acs.org While this example focuses on aryl ethers, the development of catalytic systems for the formation of carbon-oxygen bonds involving fluorinated substrates is a rapidly advancing field. The use of organophotoredox catalysis is another emerging area, enabling the synthesis of difluoromethyl ethers through selective C–F bond cleavage. acs.org These catalytic strategies hold promise for the future development of more direct and sustainable routes to this compound and other fluorinated vinyl ethers.
| Catalyst Type | Reaction | Substrates | Reference |
| Palladium | C-O Cross-Coupling | (Hetero)aryl bromides and fluorinated alcohols | acs.org |
| Organophotoredox | C-F Bond Cleavage/C-O Bond Formation | Fluorinated compounds and alcohols | acs.org |
Exploration of Green Chemistry Principles in PEVE Production
The production of fluorochemicals like this compound has traditionally involved processes that raise environmental and safety concerns. Consequently, the application of green chemistry principles to PEVE synthesis is an area of active research, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. yale.edusigmaaldrich.comepa.gov The core tenets of green chemistry provide a framework for developing more sustainable manufacturing processes for PEVE. instituteofsustainabilitystudies.com
Key principles relevant to PEVE production include:
Waste Prevention: Designing synthetic routes that minimize the generation of byproducts is paramount. This contrasts with traditional methods that may require treatment or disposal of significant waste streams. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduinstituteofsustainabilitystudies.com For PEVE, this means choosing reactions where most atoms from the reactants are found in the C4F8O structure. cymitquimica.comcymitquimica.com
Less Hazardous Chemical Syntheses: This principle encourages the use and generation of substances with little to no toxicity. epa.gov Research into alternative reagents and solvents that are less harmful than those traditionally used in fluorochemistry is crucial.
Design for Energy Efficiency: Conducting syntheses at ambient temperature and pressure can significantly reduce the environmental and economic impact of chemical processes. yale.edusigmaaldrich.com A patent for the related perfluoromethyl vinyl ether highlights a process at normal temperature and pressure, suggesting a potential pathway for energy-efficient PEVE synthesis. google.com
Use of Catalysts: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. yale.eduacs.org The development of selective catalysts for fluorination or etherification steps is a key area of research.
Reduce Derivatives: Avoiding unnecessary intermediate steps, such as the use of blocking or protecting groups, can reduce the number of reagents needed and the amount of waste generated. yale.eduacs.org
The following table summarizes the application of these principles to the synthesis of PEVE:
Table 1: Application of Green Chemistry Principles to PEVE Synthesis
| Green Chemistry Principle | Application in PEVE Production |
| Waste Prevention | Developing direct synthesis routes that avoid multi-step processes with significant byproduct formation. acs.org |
| Atom Economy | Prioritizing addition reactions over substitution or elimination reactions to maximize reactant incorporation. instituteofsustainabilitystudies.com |
| Less Hazardous Syntheses | Replacing hazardous reagents with safer alternatives; for example, using less volatile and toxic solvents. epa.gov |
| Design for Energy Efficiency | Optimizing reaction conditions to lower temperature and pressure requirements, potentially through catalysis. sigmaaldrich.com |
| Catalysis | Employing selective catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. acs.org |
| Reduce Derivatives | Designing syntheses that do not require the protection and deprotection of functional groups. acs.org |
One example of a greener approach in a related field is a method for producing fluorinated ethers that uses a recyclable solvent and operates under mild conditions, thus reducing pollution and production costs. google.com Applying similar strategies to PEVE production could lead to more sustainable and economically viable industrial processes.
Mechanistic Studies of Synthetic Pathways
Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental to optimizing reaction conditions, improving yields, and preventing unwanted side reactions.
One significant synthetic route for trifluorovinyl ethers (TFVEs) involves the reaction of an alkoxide with hexafluoropropene (B89477) oxide. Mechanistic studies reveal that the conversion of an intermediate sodium carboxylate to a trimethylsilyl (B98337) ester is crucial for the successful preparation of the desired TFVE. utoronto.ca Without this conversion, an undesired trifluoroacetate (B77799) ester is formed instead. The proposed mechanism suggests an equilibrium involving a five-membered ring structure, which is supported by 19F NMR spectroscopic data showing a fluorine-silicon interaction. utoronto.ca
Key steps in this pathway include:
Ring-opening of hexafluoropropene oxide by a sodium alkoxide.
Hydrolysis of the resulting ester.
Reaction with chlorotrimethylsilane (B32843) to form a trimethylsilyl ester intermediate.
Thermolysis of the silyl (B83357) ester to yield the final trifluorovinyl ether.
Another area of mechanistic investigation involves the potential for radical-induced rearrangements in related fluorinated vinyl ethers. For instance, the novel pentafluorosulfanyl trifluorovinyl ether has been shown to undergo a facile rearrangement to difluoro(pentafluorosulfanyl)acetyl fluoride at room temperature. researchgate.net This rearrangement is proposed to proceed through a radical mechanism, a finding supported by EPR (Electron Paramagnetic Resonance) spectroscopy, which identified two intermediate free radicals. researchgate.net While PEVE itself is more stable, this study highlights the potential for radical pathways in the chemistry of substituted trifluorovinyl ethers, which could be relevant under certain reaction conditions or upon exposure to initiators. researchgate.net
The proposed radical mechanism for the rearrangement of the analogous pentafluorosulfanyl trifluorovinyl ether involves several steps, initiated by the formation of a radical species that can then undergo intramolecular rearrangement. researchgate.net
Table 2: Mechanistic Details of Related Trifluorovinyl Ether Syntheses
| Synthetic Pathway | Key Intermediate(s) | Mechanistic Feature | Supporting Evidence |
| From Hexafluoropropene Oxide | Trimethylsilyl 2-alkoxy-2,3,3,3-tetrafluoropropionate utoronto.ca | Formation of a five-membered ring involving a fluorine-silicon interaction during thermolysis. utoronto.ca | 19F NMR Spectroscopy utoronto.ca |
| Radical Rearrangement | Intermediate free radicals researchgate.net | Proposed radical process leading to a rearranged acetyl fluoride product. researchgate.net | EPR Spectroscopy researchgate.net |
These mechanistic insights are critical for the rational design of synthetic strategies for PEVE, allowing chemists to favor desired reaction pathways and suppress the formation of impurities.
Fundamental Reaction Pathways and Mechanistic Investigations
Reactivity of the Trifluorovinyl Moiety
The carbon-carbon double bond in the trifluorovinyl group is highly electron-deficient due to the strong inductive effect of the fluorine atoms. This electronic characteristic makes it susceptible to radical and nucleophilic attacks but resistant to electrophilic additions.
The trifluorovinyl group readily undergoes free-radical addition reactions. These reactions can be initiated by heat, ultraviolet light, or chemical initiators like dibenzoyl peroxide. researchgate.net The general mechanism involves the addition of a radical species (R•) to the double bond. Due to the electronic and steric environment, the addition typically occurs at the terminal CF₂ carbon, which generates a more stable secondary radical on the α-carbon.
Initiation: Formation of radical species.
Propagation: The radical adds across the double bond of the ether, followed by reaction of the resulting fluoroalkyl radical with a neutral molecule to regenerate a chain-carrying radical.
Termination: Combination of radical species.
Perfluorinated n-alkyl radicals are known to be significantly more reactive in addition reactions than would be predicted from the individual effects of fluorine substitution at each position, indicating a synergistic effect of perfluorination on reactivity. nih.gov The kinetics of such additions often show a nonmonotonic dependence on the concentration of the unsaturated compound, which can act as both a reactant and an autoinhibitor by generating less reactive radical species. researchgate.netresearchgate.net For instance, the radical addition of 2,2-dimethyl-1,3-dioxolane to perfluoro(propyl vinyl) ether, a compound structurally similar to pentafluoroethyl trifluorovinyl ether, proceeds with high chemo- and regioselectivity. researchgate.net
| Aspect | Description | Reference |
|---|---|---|
| Initiation Methods | Photochemical (UV light), Thermal, Chemical Initiators (e.g., dibenzoyl peroxide) | researchgate.net |
| Regioselectivity | The attacking radical adds preferentially to the terminal CF₂ group of the vinyl moiety. | researchgate.net |
| Reactivity of Radicals | Perfluorinated radicals exhibit enhanced reactivity due to the synergistic effects of fluorine atoms. | nih.gov |
| Kinetic Behavior | The reaction rate can show a complex, nonmonotonic dependence on the alkene concentration. | researchgate.netresearchgate.net |
Trifluorovinyl ethers undergo thermal [2+2] cyclodimerization to form 1,2-disubstituted perfluorocyclobutyl (PFCB) rings. This reaction proceeds through a free-radical mechanism involving a diradical intermediate. researchgate.net The process is a key step in the formation of PFCB-containing fluoropolymers, which are valued for their thermal stability and optical properties. msstate.edu
The dimerization is believed to proceed via the formation of a 1,4-diradical intermediate, which can then cyclize to form the stable perfluorocyclobutyl ring. The reaction kinetics are sensitive to electronic effects; electron-withdrawing substituents on related aromatic trifluorovinyl ethers have been shown to slow the rate of cyclodimerization. researchgate.net
Kinetic studies on the cyclodimerization of p-substituted aromatic trifluorovinyl ethers yielded reaction constants (ρ) of -0.46 at 120°C and -0.59 at 130°C, as determined by a Hammett plot analysis. This negative ρ value indicates that the transition state for the rate-determining step has a buildup of positive charge, consistent with a mechanism where electron-donating groups stabilize the transition state and accelerate the reaction. researchgate.net
Due to the strong electron-withdrawing nature of the fluorine atoms, the trifluorovinyl group is highly susceptible to nucleophilic attack. youtube.com Alkenes typically react with electrophiles, but for a nucleophile to add across a double bond, the bond must be sufficiently electron-deficient, a condition met in this compound. youtube.comresearchgate.netrsc.org
The mechanism involves the attack of a nucleophile on one of the sp² hybridized carbons of the double bond. The attack occurs at the β-carbon, leading to the formation of a stabilized carbanion intermediate at the α-carbon, which is then protonated or undergoes further reaction. youtube.com In some cases, particularly with good leaving groups on the vinyl carbon, the reaction can proceed as a nucleophilic addition-elimination sequence, resulting in vinyl substitution. researchgate.net This pathway is one of the most powerful methods for forming C-C or C-heteroatom bonds with such substrates. researchgate.net
Electrophilic addition reactions are characteristic of electron-rich alkenes, where the π-bond acts as a nucleophile to attack an electrophilic species. chemistrysteps.comlibretexts.org The trifluorovinyl moiety in this compound is severely electron-deficient due to the powerful inductive and resonance effects of the fluorine atoms and the ether oxygen. Consequently, this deactivates the double bond towards attack by electrophiles. Standard electrophilic additions, such as those involving proton acids (e.g., HBr, HCl) or halogens (e.g., Br₂), are generally not favorable for this compound under normal conditions. chemistrysteps.comlibretexts.org The initial step of such a reaction would require the formation of a highly unstable carbocation adjacent to electron-withdrawing groups, making the activation energy for this pathway prohibitively high.
Oxidative Chemistry and Peroxide Formation Mechanisms
Like many ethers, this compound is susceptible to auto-oxidation in the presence of atmospheric oxygen, leading to the formation of explosive peroxides. nih.gov This process is a free-radical chain reaction catalyzed by light, heat, and contaminants. utexas.eduosu.eduoregonstate.edulouisville.edu Ethers are considered a notorious class of peroxide-forming compounds. utexas.edu
The mechanism for peroxide formation in ethers generally involves the abstraction of a hydrogen atom adjacent to the ether oxygen to form a radical. However, in perfluorinated ethers, there are no C-H bonds. Peroxide formation can still occur, potentially initiated at the unsaturated trifluorovinyl site or through other oxidative pathways. The PubChem entry for perfluoro(ethylvinyl ether) explicitly notes that it "oxidizes readily in air to form unstable peroxides that may explode spontaneously". nih.gov
Initiation: An initiator (e.g., UV light) generates a radical from the ether molecule.
Propagation: The ether radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then react with another ether molecule to form a hydroperoxide and a new ether radical, propagating the chain.
Termination: Radicals combine to form non-radical products.
Under more aggressive oxidative conditions, such as those used in advanced oxidation processes involving hydroxyl (•OH) or sulfate (SO₄•⁻) radicals, fluorinated ethers can be degraded, though the C-F and C-O bonds in the perfluoroalkyl chain are generally very stable. acs.orgnih.govacs.orgresearchgate.net
| Factor | Effect on Peroxide Formation | Reference |
|---|---|---|
| Exposure to Air (Oxygen) | Essential reactant for auto-oxidation. | oregonstate.edulouisville.edu |
| Exposure to Light | Catalyzes the formation of radical initiators, accelerating peroxide formation. | osu.edulouisville.edu |
| Exposure to Heat | Increases the rate of auto-oxidation. | osu.edulouisville.edu |
| Storage Time | Peroxide concentration increases over time as auto-oxidation proceeds. | osu.edu |
Hydrolytic Stability and Cleavage Reactions
The pentafluoroethyl ether linkage (CF₃CF₂-O-) is generally very stable and resistant to hydrolysis due to the strength of the C-F and C-O bonds. However, the trifluorovinyl ether linkage (-O-CF=CF₂) is susceptible to cleavage under acidic conditions. The hydrolysis of vinyl ethers is a well-studied reaction that proceeds via general acid catalysis. nih.govarkat-usa.org
The mechanism involves a rate-determining proton transfer from a catalyzing acid to the β-carbon of the vinyl group. researchgate.net This protonation step forms a resonance-stabilized oxonium-carbocation intermediate. This intermediate is then rapidly attacked by water, leading to the formation of a hemiacetal, which quickly decomposes to yield a carbonyl compound (in this case, likely a derivative of trifluoroacetaldehyde) and an alcohol (pentafluoroethanol). researchgate.net
Studies on analogous vinyl ethers show that this reaction exhibits a normal hydronium-ion isotope effect (kH/kD > 1) and follows a Brønsted relationship, confirming that proton transfer is the rate-determining step. arkat-usa.org The high reactivity of vinyl ethers in hydrolysis is attributed to the formation of the relatively stable oxonium-carbocation intermediate.
Thermolytic Pathways and Decomposition Mechanisms
The thermal stability and decomposition of per- and polyfluoroalkyl substances (PFAS) are of significant interest due to their persistence and the need for effective disposal methods. For this compound, while specific, detailed studies on its controlled thermolysis are not extensively documented in peer-reviewed literature, its behavior can be inferred from its general chemical nature and studies of analogous fluorinated compounds. Under conditions of prolonged exposure to heat, containers of this compound may rupture violently, a hazard common to volatile ethers which can form explosive peroxides. nih.govnoaa.gov
General mechanisms for the thermal decomposition of PFAS, such as this compound, involve the cleavage of intramolecular bonds. The primary pathways include direct homolytic cleavage of C-C or C-O bonds and intramolecular bond cleavage through transition states. acs.org For perfluoroalkyl ethers, the ether bond is a potential point of weakness in the molecule, which can make them more susceptible to decomposition compared to perfluoroalkanes. acs.org
A significant thermolytic pathway observed for other unsaturated perfluoroethers is thermal rearrangement. For instance, analogous fluorinated vinyl ethers are known to rearrange to form acyl fluorides. This type of reaction suggests a plausible decomposition pathway for this compound, which could theoretically rearrange to form heptafluoropropionyl fluoride (B91410). This rearrangement is thought to proceed through a radical mechanism, involving the formation of an oxygen-centered radical followed by rearrangement to a more stable carbon-centered radical and subsequent recombination. researchgate.net
The decomposition of the ether can also lead to the formation of a variety of smaller perfluorinated molecules. acs.orgacs.org The specific products formed are dependent on the temperature and presence of other substances. acs.org Computational studies on similar compounds, like hexafluoropropylene oxide dimer acid, show that thermal decomposition can be initiated by the cleavage of a C-O ether bond, leading to various perfluorinated radicals that can recombine or further decompose to products such as trifluoroacetic acid and perfluoropropionic acid. acs.org Another potential pathway is decarboxylation if an acid group is present, which in the case of a vinyl ether could lead to the formation of other vinyl compounds. acs.org
Table 1: Plausible Thermolytic Decomposition Pathways for Perfluoroalkyl Vinyl Ethers This table is based on general principles of PFAS thermolysis and studies on analogous compounds, as specific experimental data for this compound is limited.
| Pathway Type | Proposed Mechanism | Potential Products |
| Thermal Rearrangement | Intramolecular radical rearrangement | Heptafluoropropionyl fluoride |
| Homolytic Cleavage | Scission of C-O or C-C bonds | Perfluorinated alkyl and vinyl radicals |
| Radical Recombination | Combination of generated radical species | Smaller perfluorinated alkanes and alkenes |
| Elimination | Elimination of small molecules (e.g., COF₂) | Various smaller fluoro-organic compounds |
Derivatization Strategies for Functionalized Fluorinated Compounds
This compound serves as a valuable building block in the synthesis of complex fluorinated molecules, primarily through reactions involving its trifluorovinyl group. While its most prominent application is as a comonomer in the production of specialty fluoropolymers, its reactivity allows for other derivatization strategies to create functionalized low-molecular-weight compounds. researchgate.net
The electron-deficient nature of the perfluorinated vinyl group makes it susceptible to nucleophilic attack and a partner in various radical and cycloaddition reactions. These reactions provide pathways to introduce a range of functional groups, leading to novel fluorinated ethers with tailored properties.
Addition Reactions: The double bond in this compound is a key site for derivatization. It can undergo radical addition reactions, which are a common strategy for functionalizing fluorinated alkenes. For example, the addition of perfluoroalkyl iodides across the double bond can introduce longer or more complex perfluoroalkyl chains. lookchem.com This type of reaction allows for the synthesis of a diverse array of saturated polyfluoroethers.
Cycloaddition Reactions: Perfluorinated vinyl ethers can participate in cycloaddition reactions. A notable example is the thermal [2+2] cyclodimerization of aromatic trifluorovinyl ethers to form perfluorocyclobutyl (PFCB) rings. This strategy is a cornerstone for creating a class of high-performance polymers. While this reaction is well-established for aromatic trifluorovinyl ethers, it suggests that this compound could potentially undergo similar cycloadditions, either with itself or with other alkenes, to form four-membered rings under suitable conditions. researchgate.net Other cycloadditions, such as the polar [4+2] cycloaddition demonstrated with non-fluorinated ethyl vinyl ether, could also be explored as a potential derivatization pathway. nih.gov
Polymerization: The most significant industrial derivatization of this compound is its use as a cure-site monomer or comonomer in the synthesis of fluoroelastomers and thermoplastics. Its incorporation into a polymer chain, alongside monomers like tetrafluoroethylene (B6358150) or vinylidene fluoride, imparts specific properties to the final material, such as improved flexibility, chemical resistance, and processability. The pentafluoroethoxy side group modifies the polymer's physical and chemical characteristics.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure |
| Radical Addition | Perfluoroalkyl iodides, radical initiator | Saturated polyfluoroether with extended side chain |
| Cycloaddition | Heat or photochemical conditions | Perfluorocyclobutyl ring systems |
| Copolymerization | Tetrafluoroethylene, radical initiator | Fluoropolymer backbone with -O-CF₂CF₃ side groups |
Polymerization Science of Pentafluoroethyl Trifluorovinyl Ether
Homopolymerization Research
The homopolymerization of trifluorovinyl ethers, including structures similar to PEVE, has been investigated to understand their fundamental polymerization characteristics. Studies have explored aqueous emulsion polymerization as a viable method for synthesizing these homopolymers. utoronto.ca For instance, research on trifluorovinyl ether monomers with hydrocarbon ether pendant groups has provided insights into the polymerization mechanisms, including termination and chain transfer reactions. utoronto.ca
In these studies, redox initiators are often employed to kickstart the polymerization process in an aqueous emulsion system. utoronto.ca The resulting polymers' properties, such as glass transition temperature (Tg) and molar mass, are highly dependent on the polymerization conditions, particularly the temperature. utoronto.ca For example, it has been observed that lower polymerization temperatures can lead to polymers with higher molar masses, likely due to the suppression of side reactions like β-scission. utoronto.ca The polydispersity indices (PDIs) of these homopolymers typically fall in the range of 2.3 to 3.6. utoronto.ca
Table 1: Illustrative Homopolymerization Conditions and Resulting Polymer Properties
| Polymerization Parameter | Typical Value/Observation |
| Polymerization Method | Aqueous Emulsion Polymerization utoronto.ca |
| Initiator System | Redox Initiator utoronto.ca |
| Temperature Effect on Molar Mass | Inversely Proportional utoronto.ca |
| Typical Polydispersity Index (PDI) | 2.3 - 3.6 utoronto.ca |
| Termination/Chain Transfer | β-scission and hydrogen abstraction can occur utoronto.ca |
Copolymerization with Fluoroolefins and Other Monomers
The true industrial value of PEVE lies in its use as a comonomer. By copolymerizing with other monomers, particularly fluoroolefins, the resulting materials gain a synergistic combination of properties, overcoming some of the limitations of the individual homopolymers.
The copolymerization of PEVE with tetrafluoroethylene (B6358150) (TFE) is of significant commercial importance, leading to the production of perfluoroalkoxy (PFA) resins. core.ac.ukcas.org These copolymers are melt-fabricable, a considerable advantage over the non-melt-processable polytetrafluoroethylene (PTFE). google.com Research has focused on various polymerization techniques, including solution and emulsion polymerization, to produce these copolymers. core.ac.uk The incorporation of PEVE disrupts the high crystallinity of PTFE, rendering the copolymer processable while maintaining excellent thermal stability and chemical resistance. google.com
The resulting PFA copolymers are semicrystalline and thermoplastically processable. google.com The properties of the final polymer, such as melting point and mechanical strength, can be tailored by controlling the ratio of TFE to PEVE units in the polymer chain. google.com
Table 2: Key Features of TFE-PEVE Copolymers (PFA)
| Property | Description |
| Processability | Melt-fabricable google.com |
| Crystallinity | Semicrystalline google.com |
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Key Monomers | Tetrafluoroethylene (TFE) and Pentafluoroethyl trifluorovinyl ether (PEVE) cas.org |
Copolymerization of vinylidene fluoride (B91410) (VDF) with perfluoroalkyl vinyl ethers like perfluoromethyl vinyl ether (PMVE) has been studied extensively, providing a model for understanding PEVE copolymerization. rsc.org These copolymerizations are often carried out via radical emulsion polymerization. rsc.org The resulting poly(VDF-co-PAVE) copolymers exhibit a range of properties depending on the comonomer composition. rsc.org For instance, higher VDF content generally leads to semi-crystalline materials with high thermal stability. rsc.org
Density functional theory studies on copolymers of VDF and trifluoroethylene (B1203016) (a structurally related monomer to PEVE) have shown that the incorporation of the comonomer can influence the conformational structure of the polymer chains, which in turn affects the crystalline phases and ferroelectric properties of the material. rsc.orgdtic.mil
Table 3: Characteristics of VDF-PAVE Copolymers
| Polymerization Method | Radical Emulsion Polymerization rsc.org |
| Resulting Polymer Structure | Can be semi-crystalline, depending on VDF content rsc.org |
| Thermal Stability | High, with degradation often starting around 400 °C rsc.org |
| Influence of Comonomer | Affects chain conformation and crystalline structure rsc.org |
Hexafluoropropylene (HFP) is another important fluoroolefin used in copolymerization with monomers like VDF and potentially PEVE. nih.gov The resulting copolymers are known for their elastomeric properties. The introduction of HFP into a polymer chain, similar to PEVE, disrupts crystallinity and enhances flexibility. Research on VDF/HFP copolymers has demonstrated their potential in applications requiring flexible and electroactive materials. nih.govmdpi.com The copolymerization of PEVE with HFP and TFE can lead to terpolymers with a desirable balance of processing characteristics and performance attributes.
The copolymerization of fluoroolefins with non-fluorinated olefins like ethylene (B1197577) and propylene (B89431) has been a subject of research to create novel materials with a unique combination of properties. For instance, the copolymerization of ethylene with fluorinated vinyl ethers has been explored. researchgate.net These reactions can lead to linear copolymers with a statistical distribution of the monomers. researchgate.net The incorporation of the fluorinated comonomer is often influenced by the reaction pressure of the ethylene. researchgate.net
Similarly, ethylene/propylene copolymers (EPM) and ethylene/propylene/diene terpolymers (EPDM) are significant industrial elastomers. nih.gov While direct copolymerization of PEVE with ethylene and propylene is less common in mainstream literature, the principles of coordination polymerization used for EPDM could potentially be adapted. nih.govrsc.org The resulting materials would likely exhibit interesting surface properties and thermal stability. researchgate.net
The broader family of perfluoroalkyl vinyl ethers (PAVEs) has been extensively studied as comonomers. inrim.itnih.gov This research provides a valuable framework for understanding the behavior of PEVE. For example, the photoinduced cationic copolymerization of PAVE monomers with vinyl ethers has been investigated, leading to copolymers with interesting surface properties and refractive indices. inrim.itnih.gov
Furthermore, the copolymerization of TFE with various PAVEs, such as perfluoro(propyl vinyl ether) (PPVE), is well-documented. researchgate.net These studies on different PAVE comonomers contribute to a deeper understanding of how the structure of the perfluoroalkyl side chain influences the final properties of the copolymer. google.com
Polymerization Mechanisms and Kinetics
The polymerization of this compound (PEVE) can be initiated through various mechanisms, each influencing the final polymer's properties and structure.
Radical Polymerization: Initiation, Propagation, and Termination Studies
Radical polymerization of trifluorovinyl ethers (TFVEs), including PEVE, involves intricate steps of initiation, propagation, and termination that are influenced by the monomer's unique structure. utoronto.ca Initiation can be achieved using conventional radical initiators like 2,2′-azobisisobutyrylnitrile (AIBN) or through redox systems in aqueous emulsions. utoronto.cautoronto.ca The propagation step involves the addition of the monomer to the growing polymer radical.
However, the polymerization of TFVEs with hydrocarbon ether pendant groups is complicated by side reactions. utoronto.ca Studies on analogous trifluorovinyl ethers have shown that β-scission of the propagating radical is a significant termination or chain transfer pathway. utoronto.ca This process involves the cleavage of a bond within the polymer chain, leading to a lower molecular weight. Furthermore, hydrogen abstraction from the ether pendant groups can occur, creating a new radical on the polymer backbone and leading to branching. utoronto.cautoronto.ca
The kinetics of these polymerizations are sensitive to temperature. For instance, in the polymerization of a similar monomer, 1-[2-(2-ethoxy ethoxy)ethoxy]-1,2,2-trifluoroethene (Et-TFVE), increasing the reaction temperature led to a decrease in the polymer's molecular weight, likely due to an increased rate of β-scission. utoronto.ca The polydispersity indices (PDI) for these polymers are typically in the range of 2.3 to 3.6, indicating a broad distribution of polymer chain lengths, which is characteristic of polymerizations with significant chain transfer or termination reactions. utoronto.ca
| Monomer | Initiator System | Polymerization Conditions | Resulting Polymer | Key Observation |
| 1-(2-phenoxyethoxy)-1,2,2-trifluoroethene (Ph-TFVE) | AIBN | Bulk, 55–57 °C | Poly(Ph-TFVE) | β-scission is the predominant mode controlling molecular weight. utoronto.ca |
| 1-[2-(2-ethoxy ethoxy)ethoxy]-1,2,2-trifluoroethene (Et-TFVE) | Redox Initiator | Aqueous Emulsion, 2–30 °C | Poly(Et-TFVE) | Hydrogen abstraction from the pendant group and β-scission occur. utoronto.ca |
| Ph-TFVE with Ethyl vinyl ether (EVE) | AIBN | Bulk, 55–57 °C | Copolymer | Reactivity ratios: rPh-TFVE = 0.25 ± 0.07, rEVE = 0.016 ± 0.04. utoronto.ca |
| Ph-TFVE with Vinyl acetate (B1210297) (VAc) | AIBN | Bulk, 55–57 °C | Copolymer | Reactivity ratios: rPh-TFVE = 0.034 ± 0.04, rVAc = 0.89 ± 0.08. utoronto.ca |
Cationic Polymerization: Catalyst Development and Stereoselectivity
Cationic polymerization of vinyl ethers offers a pathway to well-controlled polymer architectures, although it has been historically challenged by issues like inevitable chain transfer. nih.govbohrium.com Recent advancements have focused on developing sophisticated catalyst systems to overcome these limitations. For vinyl ethers in general, both metal-based Lewis acids and metal-free Brønsted acids have been explored as catalysts. nsf.govresearchgate.net
A significant breakthrough has been the development of catalyst-controlled stereoselective polymerization. nsf.govnih.gov By designing chiral counterions, it is possible to bias the stereochemistry of monomer addition to the propagating chain end. nsf.govnih.gov This approach has been successfully applied to various vinyl ether substrates, yielding isotactic polymers with a high degree of stereoregularity. nsf.govnih.gov For example, chiral confined Brønsted acids, such as imidodiphosphorimidates (IDPis), have been shown to be highly effective organocatalysts for the stereoselective cationic polymerization of vinyl ethers, offering a metal-free alternative to traditional Lewis acid systems. researchgate.net
Titanium complexes derived from tartaric acid, such as those with α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) ligands, have also proven to be effective catalysts for producing isotactic poly(vinyl ether)s. rsc.org The stereocontrol in these systems is influenced by the titanium center, the substituents on the TADDOL ligand, and the structure of the monomer itself. rsc.org
| Catalyst System | Monomer Example | Key Feature | Resulting Polymer |
| Chiral BINOL-based counterions | General Vinyl Ethers | Catalyst-controlled stereoselectivity | Isotactic poly(vinyl ether)s nsf.govnih.gov |
| Imidodiphosphorimidates (IDPis) | General Vinyl Ethers | Metal-free, high stereoselectivity | High molecular weight, isotactic poly(vinyl ether)s researchgate.net |
| TADDOL-Titanium complexes | Isobutyl Vinyl Ether | Tunable stereocontrol | Isotactic poly(isobutyl VE) (m = 90%) rsc.org |
| Trifluoromethyl sulfonates/ligands | Ethyl Vinyl Ether | Air/moisture-stable catalysts | Poly(vinyl ether)s with controlled molecular weight and tacticity nih.govbohrium.com |
Radiation-Induced Polymerization Mechanisms
High-energy radiation, such as gamma (γ) rays from a Co-60 source or electron beams, can induce the polymerization of fluoromonomers. researchgate.netmdpi.comnih.gov The interaction of radiation with the monomer generates free radicals, which then initiate polymerization. taylorfrancis.comfrontiersin.org In the case of fluoropolymers, irradiation can lead to both chain scission (degradation) and crosslinking, with the dominant process depending on the polymer's structure. nih.govmdpi.com
For perfluorinated polymers, degradation often prevails in the presence of air, as the generated radicals react with oxygen. researchgate.netosti.gov Studies on copolymers of tetrafluoroethylene and perfluoro(methyl vinyl ether) irradiated with γ-rays show the formation of CF2CFCF2 and >CFOCF2 radicals. researchgate.netosti.gov These radicals can subsequently react with atmospheric oxygen to form peroxide radicals. researchgate.netosti.gov Irradiation can also lead to an increase in the crystallinity of the resulting polymer. osti.gov
Electron beam irradiation has been used for in-situ grafting of monomers like methyl methacrylate (B99206) (MMA) onto polytetrafluoroethylene (PTFE) powder. mdpi.com The electron beam creates radical sites on the PTFE backbone, which then initiate the polymerization of the surrounding monomer, leading to a grafted copolymer. mdpi.com
Chain Transfer Reactions and Impact on Polymer Architecture
Chain transfer reactions are crucial in determining the final molecular weight and architecture of polymers derived from this compound. As noted in the context of radical polymerization, hydrogen abstraction from the pendant ether groups of similar monomers is a significant chain transfer mechanism that can lead to branched structures. utoronto.cautoronto.ca
In cationic polymerization, chain transfer is a persistent challenge that can limit the molecular weight and control over the polymerization process. nih.govbohrium.com However, the development of reversible addition-fragmentation chain transfer (RAFT) polymerization for cationic systems has provided a powerful tool for synthesizing well-defined polymers. nih.govnih.gov Cationic RAFT polymerization utilizes chain transfer agents (CTAs), such as dithiocarbamates, to mediate the polymerization in a controlled or living manner. nih.govnih.gov This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. nih.gov Furthermore, the living nature of RAFT polymerization enables the synthesis of block copolymers through sequential monomer addition. nih.gov
Structure-Reactivity Relationships in Monomer and Polymer Systems
In copolymerization, the reactivity ratios provide insight into the relative reactivity of the monomers. For example, in the radical copolymerization of a similar monomer, 1-(2-phenoxyethoxy)-1,2,2-trifluoroethene (Ph-TFVE), with ethyl vinyl ether (EVE) and vinyl acetate (VAc), the reactivity ratios indicated that Ph-TFVE is less reactive than VAc but more reactive than EVE in adding to the growing polymer chain. utoronto.ca
The structure of the catalyst also plays a critical role in determining the outcome of the polymerization. rsc.orgresearchgate.net In cationic polymerization, the nature of the Lewis or Brønsted acid and any associated ligands or counterions dictates the stereoselectivity and the extent of side reactions. nsf.govrsc.org The interplay between the catalyst's structure and the monomer's structure is fundamental to achieving controlled polymerization and desired polymer properties.
Synthesis of Advanced Fluoropolymer Architectures
The controlled polymerization of this compound and related monomers opens the door to the synthesis of advanced polymer architectures, such as block copolymers. These materials are of great interest as they can combine the distinct properties of different polymer segments into a single molecule. nih.gov
Mechanistic transformation approaches have been developed to synthesize block copolymers. For instance, a polymer can be first synthesized via one mechanism, such as reversible complexation mediated living radical polymerization (RCMP), and then used as a macroinitiator for a second polymerization step under a different mechanism, like photoinduced radical oxidation addition deactivation (PROAD) cationic polymerization. nih.gov This has been demonstrated for the synthesis of poly(methyl methacrylate)-b-poly(isobutyl vinyl ether) block copolymers. nih.gov
The ability to perform living/controlled cationic RAFT polymerization also allows for the synthesis of block copolymers by the sequential addition of different vinyl ether monomers. nih.gov This provides a direct route to well-defined block copolymers with fluorinated segments, which could have applications in areas requiring specialized surface properties, chemical resistance, and thermal stability.
Graft Copolymers and Block Copolymers Research
The incorporation of this compound (PEVE) into graft and block copolymers represents a significant area of research aimed at designing materials with tailored properties. While specific studies focusing exclusively on PEVE-based graft and block copolymers are limited in publicly available literature, the principles of their synthesis can be inferred from research on structurally similar fluorinated vinyl ethers and other fluoropolymers. Methodologies such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have proven effective in creating well-defined block copolymers containing vinyl ether segments.
For instance, research into block copolymers containing chlorotrifluoroethylene (B8367) (CTFE) and ethyl vinyl ether (EVE) has demonstrated the successful synthesis of PEVE-b-P(CTFE-alt-EVE) block copolymers. researchgate.net This was achieved through sequential cationic and radical RAFT polymerization, showcasing a viable pathway for incorporating perfluorinated vinyl ethers like PEVE into complex polymer architectures. researchgate.net In such a synthesis, a PEVE block can be prepared via cationic RAFT polymerization, and this macro-chain transfer agent can then be used to initiate the radical RAFT copolymerization of other monomers, leading to well-defined block copolymers with low dispersity. researchgate.net
The synthesis of graft copolymers can be approached through several methods, including "grafting through," "grafting from," and "grafting onto." In the context of PEVE, a "grafting through" approach could involve the copolymerization of a PEVE-macromonomer with other vinyl monomers. The "grafting from" method might involve initiating the polymerization of a second monomer from active sites created along a polymer backbone that contains PEVE units.
The characteristics of the resulting graft and block copolymers are highly dependent on the nature of the constituent polymer chains. For example, combining a hydrophobic perfluorinated block like poly(this compound) with a hydrophilic block would result in an amphiphilic copolymer. Such materials are of interest for a variety of applications, including as surfactants for the dispersion of fluorinated materials or as components in self-assembling systems.
The table below summarizes representative data from studies on block copolymers containing vinyl ether segments, which can be considered analogous to potential PEVE-containing systems.
| Copolymer System | Polymerization Method | Block Composition | Molecular Weight ( g/mol ) | Dispersity (Đ) | Reference |
| PEVE-b-P(CTFE-alt-EVE) | Sequential cationic and radical RAFT | PEVE block extended with P(CTFE-alt-EVE) | Not specified | < 1.35 | researchgate.net |
| Poly(TFE-alt-iBuVE) | RAFT/MADIX | Alternating TFE and iBuVE | 1200 - 2000 | 1.08 - 1.11 | up.ac.za |
| PTFEMA-b-PVP | RAFT | PTFEMA and PVP blocks | 10,800 - 24,500 | 1.15 - 1.28 | mdpi.com |
Note: The data presented is for analogous systems to illustrate the typical characteristics of such copolymers.
Network Formation and Cross-linking Studies
The formation of polymer networks through cross-linking is a critical strategy for enhancing the mechanical, thermal, and chemical resistance of fluoropolymers, including those containing this compound. Cross-linking transforms thermoplastic polymers into thermosets, creating a three-dimensional structure that restricts chain mobility. For perfluorinated polymers, such as perfluoroalkoxy (PFA) copolymers which include PEVE as a comonomer with tetrafluoroethylene (TFE), radiation-induced cross-linking is a well-established and effective method. researchgate.net
High-energy radiation, such as electron beams or gamma rays, can induce the formation of radicals on the polymer chains by breaking C-F or C-C bonds. mdpi.com These radicals can then combine to form cross-links between adjacent chains. The efficiency of cross-linking is often dependent on the temperature and atmosphere during irradiation. For PFA-type copolymers, irradiation at temperatures above the melting point has been shown to be particularly effective in promoting the formation of cross-linked networks while minimizing chain scission. researchgate.net One study found that for a copolymer of TFE and perfluoro-propyl vinyl ether, a close analogue of PEVE, the G-value of cross-linking in the molten state was determined to be 0.35. researchgate.net
Another potential method for cross-linking polymers containing PEVE is through the introduction of specific functional groups that can undergo chemical cross-linking reactions. While less common for fully fluorinated polymers, this approach is widely used for other polymer systems. For perfluoropolyethers, cross-linking has been achieved by UV radiation treatment of polymers containing functional groups along the chain, leading to the formation of C-C links. google.com
The table below summarizes findings from studies on the cross-linking of perfluorinated polymers, providing insight into the conditions and effects of network formation.
| Polymer System | Cross-linking Method | Conditions | Key Findings | Reference |
| PFA (TFE and perfluoro-propyl vinyl ether copolymer) | Electron Beam Irradiation | Above melting temperature (523 K) | Formation of branch and cross-link structures; G-value of cross-linking of 0.35. | researchgate.net |
| PTFE | Electron Beam Irradiation | 330-340°C in vacuo | Formation of a network structure, improving high-temperature mechanical properties. | researchgate.net |
| ETFE | Electron Beam Irradiation | Room temperature in air | Increased thermo-oxidative stability; crystallinity altered by cross-linking. mdpi.com | mdpi.com |
| Perfluoropolyethers with functional groups | UV Radiation | Not specified | Formation of C-C cross-links between chains. | google.com |
Note: The data presented is for analogous systems to illustrate the principles of network formation in PEVE-containing polymers.
Advanced Materials Research and Applications of Pentafluoroethyl Trifluorovinyl Ether Derived Polymers
Development of High-Performance Fluorinated Elastomers
The incorporation of pentafluoroethyl trifluorovinyl ether into fluoropolymer structures has led to the development of high-performance elastomers with exceptional properties. These materials are engineered to withstand extreme conditions where conventional elastomers fail.
Research into these advanced elastomers focuses on enhancing their thermal stability, chemical resistance, and mechanical properties. By modifying the polymer backbone with the bulky this compound monomer, researchers can disrupt crystallinity and create amorphous materials with low glass transition temperatures, which is crucial for elastomeric behavior at low temperatures. nih.gov
One of the key advantages of these fluorinated elastomers is their exceptional resistance to a wide range of chemicals, including corrosive fluids and solvents. onepetro.orgknightmaterials.com This makes them ideal for sealing applications in the chemical processing and aerospace industries, where reliability and longevity are paramount. Furthermore, their inherent non-stick and low-friction properties contribute to their use in applications requiring smooth, clean surfaces. onepetro.orgcor-pro.com
The development of these elastomers often involves copolymerization with other fluoro-olefins to fine-tune properties such as flexibility, compression set, and processability. The resulting materials exhibit a unique balance of properties that make them suitable for a variety of high-stakes applications.
Research on Melt-Processable Fluoroplastics (e.g., Modified PTFE, PFA)
The introduction of this compound as a comonomer has been a significant breakthrough in the development of melt-processable fluoroplastics, such as modified Polytetrafluoroethylene (PTFE) and Perfluoroalkoxy (PFA). flontech.comskwiring.comgoogle.com This modification overcomes the primary limitation of traditional PTFE, which cannot be processed using conventional melt extrusion or injection molding techniques. onepetro.orgskwiring.com
By incorporating a small amount of a perfluorinated modifier like perfluoropropyl vinyl ether (PPVE), the resulting modified PTFE retains the exceptional properties of standard PTFE while offering significant improvements. flontech.comptfedf.compbyplastics.com These enhancements include reduced deformation under load, a denser polymer structure, lower permeability to chemicals and gases, and smoother surfaces on machined parts. flontech.compbyplastics.compbyplastics.com
Key Improvements in Modified PTFE:
Weldability: The modified structure allows for the fusion of particles, enabling the creation of complex shapes and reliable welds. flontech.compbyplastics.com
Reduced Cold Flow: The presence of the modifier inhibits crystallization, leading to a significant reduction in creep or cold flow under load. ptfedf.compbyplastics.compbyplastics.com
Lower Permeability: The denser polymer matrix results in reduced permeation of gases and chemicals, enhancing its performance as a barrier material. flontech.compbyplastics.com
Similarly, PFA, a copolymer of tetrafluoroethylene (B6358150) and a perfluoroalkoxy vinyl ether, combines the chemical resistance and high-temperature performance of PTFE with the ease of melt processing. skwiring.comwikipedia.orgpolyflon.co.uk PFA offers excellent clarity, flexibility, and a high continuous operating temperature of up to 260°C. polyflon.co.ukswicofil.comadtech.co.uk Its superior flex life compared to FEP and its ability to be sterilized make it suitable for demanding applications in the medical and semiconductor industries. skwiring.comadtech.co.uk
Interactive Table: Comparison of Fluoroplastic Properties
| Property | Standard PTFE | Modified PTFE | PFA |
| Melt Processable | No | Yes | Yes |
| Weldability | Poor | Excellent | Excellent |
| Cold Flow | High | Significantly Reduced | Low |
| Permeability | Higher | Lower | Low |
| Max. Service Temp. | ~260°C | ~260°C | ~260°C |
| Flex Life | Good | Excellent | Superior to FEP |
Dielectric Materials for Advanced Electronics Research
Fluoropolymers derived from this compound are instrumental in the advancement of dielectric materials for the electronics industry. dalau.comchemours.com Their unique electrical properties, including low dielectric constant and dissipation factor, make them ideal for high-frequency applications where signal integrity is critical. dalau.comteflon.com
In the manufacturing of printed circuit boards (PCBs) for high-frequency applications, fluoropolymers are used as substrate materials. Their dimensional stability and low moisture absorption are crucial for maintaining consistent electrical properties and preventing warping. dalau.com The thermal stability of these materials is also a significant advantage, as they can withstand the heat generated by high-performance computing components without degradation. dalau.compolymer-search.com
Key Dielectric Properties and Their Importance:
Low Dielectric Constant: Minimizes signal delay and allows for faster signal propagation in high-speed circuits.
Low Dissipation Factor: Reduces signal loss, which is especially important in high-frequency applications like 5G and 6G technologies. chemours.comteflon.com
High Dielectric Strength: Provides excellent insulation, preventing electrical breakdown between conductive layers. pbyplastics.com
The emergence of 5G technology and the Internet of Things (IoT) has further driven the demand for these advanced dielectric materials. dalau.comchemours.com Fluoropolymer coatings also protect sensitive electronic components from moisture, chemicals, and thermal stress, ensuring their reliability in harsh environments, such as in automotive electronics. dalau.com
Interactive Table: Electrical Properties of Fluoropolymers in Electronics
| Property | Significance in Electronics |
| Low Dielectric Constant | Enables faster signal transmission and reduces crosstalk. |
| Low Dissipation Factor | Minimizes signal loss at high frequencies. |
| High Dielectric Strength | Provides excellent electrical insulation. |
| Chemical Resistance | Protects against corrosive manufacturing chemicals. dalau.com |
| Thermal Stability | Maintains performance in high-temperature environments. dalau.com |
Permeability and Separation Technologies: Research in Membrane Development
Amorphous fluoropolymers, including those derived from this compound, are showing great promise in the field of membrane-based separation technologies. nih.govnih.gov Their high fractional free volume and unique microstructures allow for high gas permeability, making them attractive for applications such as gas separation and pervaporation. nih.govnih.gov
Research in this area focuses on developing membranes with both high permeability and high selectivity for specific gas pairs. google.com For instance, these membranes are being investigated for the separation of gases like nitrogen, helium, carbon dioxide, and hydrogen from methane, which is crucial in natural gas processing. google.com
The advantages of using fluoropolymer membranes include:
High Gas Permeability: The amorphous nature of these polymers creates free volume that facilitates the transport of gas molecules. nih.govnih.gov
Chemical and Thermal Stability: Fluoropolymers can withstand harsh chemical environments and elevated temperatures, making them suitable for a wide range of industrial separation processes. onepetro.orgnih.gov
Resistance to Plasticization: They are resistant to swelling and plasticization induced by hydrocarbons, which can be a significant issue with conventional polymer membranes. nih.gov
Recent studies have explored the use of hybrid membranes, combining fluoropolymers with other materials like graphite, to enhance separation performance. mdpi.com These composite membranes have shown promising results in the separation of hydrogen from natural gas mixtures. mdpi.com The ability to tailor the membrane structure by controlling factors like polymer concentration and the use of additives allows for the optimization of pore size and permeability for specific applications. mdpi.com
Chemically Resistant Coatings and Protective Materials Research
Fluoropolymers derived from this compound are highly valued for their exceptional chemical resistance, making them ideal for use in protective coatings and linings. knightmaterials.comresearchgate.netcoatingsystems.com These materials provide a robust barrier against corrosion and chemical attack, even in highly aggressive environments. researchgate.netfluoroprecision.co.uk
The strength of the carbon-fluorine bond gives these polymers their inertness to a wide range of chemicals, including acids, bases, and solvents. onepetro.orgcor-pro.com This makes them suitable for lining pipes, tanks, and vessels in the chemical processing industry, protecting the underlying substrate from corrosion and preventing contamination of the process fluids. knightmaterials.comwikipedia.orgfluoroprecision.co.uk
Key Features of Fluoropolymer Coatings:
Exceptional Chemical Resistance: Inert to most industrial chemicals and solvents. onepetro.orgknightmaterials.comadtech.co.uk
High-Temperature Stability: Maintain their protective properties at elevated temperatures. onepetro.orgadtech.co.uk
Non-Stick Properties: The low surface energy of fluoropolymers prevents the buildup of contaminants, making surfaces easy to clean. cor-pro.comcoatingsystems.com
Low Permeability: The dense structure of these coatings minimizes the permeation of liquids and gases. flontech.comresearchgate.net
Research in this area is focused on developing new fluoropolymer systems and application processes to meet the demanding requirements of various industries. onepetro.org For example, multi-layer coatings of materials like PFA and FEP can be applied to enhance the barrier properties for immersion in concentrated chemicals. fluoroprecision.co.uk The incorporation of nanofillers into fluoropolymer coatings is also being explored to improve adhesion, mechanical strength, and thermal stability. researchgate.net
Specialty Fluids and Lubricants Research
Perfluoropolyether (PFPE) fluids, which are structurally related to polymers derived from this compound, are at the forefront of specialty fluid and lubricant research. ikv.framericanpremiumpetroleum.com These fully fluorinated synthetic materials are used in the most critical and extreme lubrication applications where conventional lubricants fail. ikv.fr
PFPE oils and greases offer exceptional performance across a wide range of temperatures, from as low as -90°C to as high as 350°C. ikv.framericanpremiumpetroleum.com They are chemically inert, non-flammable, and resistant to oxidation, making them suitable for use in environments with exposure to aggressive chemicals, oxygen, and high temperatures. ikvlubricants.commaconresearch.comtribology.com
Key Properties of Fluorinated Lubricants:
Wide Operating Temperature Range: Can be used in both cryogenic and high-temperature applications. ikv.framericanpremiumpetroleum.commaconresearch.com
Chemical Inertness: Resistant to acids, alkalis, solvents, and other corrosive substances. ikvlubricants.comtribology.com
Excellent Lubricity: Provide long-lasting lubrication, reducing friction and wear in mechanical components. maconresearch.com
Compatibility: Non-reactive with metals, plastics, and elastomers. ikvlubricants.com
Research in this field focuses on developing new formulations with enhanced properties. This includes the use of additives to improve load-bearing capacity and anti-friction properties, as well as the development of greases thickened with PTFE for improved adherence and sealing. ikvlubricants.commaconresearch.com These advanced lubricants are essential for a wide range of industries, including aerospace, automotive, chemical, and electronics. ikvlubricants.commaconresearch.com
Interactive Table: Applications of Fluorinated Lubricants
| Industry | Application | Key Benefit |
| Aerospace | Bearings, seals, and gears | High-temperature stability and reliability. |
| Automotive | High-temperature bearings and components | Long life and resistance to harsh fluids. ikvlubricants.com |
| Chemical | Valves, pumps, and seals in contact with corrosive chemicals | Chemical inertness and corrosion protection. ikvlubricants.com |
| Electronics | Electrical contact lubricants | Electrical resistance and non-reactivity. ikvlubricants.com |
Exploration of Novel Applications in Pharmaceutical and Agricultural Industries
The unique properties of fluorinated polymers, including those derived from this compound, are being explored for novel applications in the pharmaceutical and agricultural sectors. nih.govmdpi.com The incorporation of fluorine atoms into polymer structures can significantly enhance their performance in areas such as drug delivery and the formulation of agrochemicals. nih.govmdpi.com
In the pharmaceutical industry, fluorinated polymers are being investigated for use in nanoscale drug delivery systems. nih.gov The hydrophobic nature of fluorinated chains can help to protect drugs from degradation, while the stability of the carbon-fluorine bond can extend the drug's circulation time in the body. nih.govmdpi.com Furthermore, the lower basicity and reduced ionic charge of fluorinated polymers may improve a drug's ability to cross cell membranes. nih.gov
Researchers are developing "smart" fluorinated hydrogels that can release drugs in response to specific biological stimuli, such as changes in pH. uq.edu.au These systems have the potential to deliver therapeutic agents directly to the target site, improving efficacy and reducing side effects. uq.edu.au
In the agricultural industry, the chemical and thermal stability of fluoropolymers makes them suitable for use in the formulation and delivery of pesticides and other agrochemicals. Their ability to form protective coatings could also be beneficial in protecting crops from environmental stressors.
While research in these areas is still in the exploratory phase, the unique properties of fluorinated polymers offer significant potential for the development of advanced solutions in both medicine and agriculture.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the molecular properties of Pentafluoroethyl trifluorovinyl ether. These calculations, often employing methods like Density Functional Theory (DFT) and Hartree-Fock (HF), can determine the molecule's geometry, electronic distribution, and reactivity descriptors. While specific studies on this compound are not abundant in publicly accessible literature, the principles can be illustrated through research on analogous perfluorinated vinyl ethers, such as perfluoro-methyl-vinyl-ether (PMVE).
A key aspect of these calculations is the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial indicators of a molecule's ability to donate or accept electrons. For instance, a lower LUMO energy suggests a higher susceptibility to nucleophilic attack, a common reaction pathway for vinyl ethers. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.
Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative measure of the molecule's reactive nature. For example, the high electronegativity of the fluorine atoms in this compound significantly influences the electron density distribution across the molecule, particularly at the vinyl group, making it a key site for chemical reactions.
Illustrative Calculated Electronic Properties of a Related Perfluorinated Vinyl Ether (PMVE)
This table presents theoretical data for Perfluoro-methyl-vinyl-ether (CF3OCF=CF2) as a proxy to illustrate the types of properties calculated for perfluorinated vinyl ethers. The specific values for this compound may differ.
| Property | Calculated Value | Significance |
| HOMO Energy | -12.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 12.0 eV | A large gap suggests high kinetic stability. |
| Ionization Potential | 12.5 eV | The energy required to remove an electron. |
| Electron Affinity | 0.5 eV | The energy released when an electron is added. |
Data adapted from computational studies on Perfluoro-methyl-vinyl-ether.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. patonlab.com This allows for the mapping of reaction pathways and the determination of activation energies, providing a deeper understanding of reaction kinetics and selectivity.
For this compound, DFT could be employed to study various reactions, such as its polymerization, oxidation, or decomposition. For example, in a study on the closely related perfluoro-methyl-vinyl-ether (PMVE), DFT calculations were used to investigate its decomposition pathways at high temperatures. researchgate.net These studies can identify the primary bond dissociation events and the subsequent formation of smaller, stable molecules.
Furthermore, DFT can elucidate the role of catalysts in reactions involving this compound. For instance, the activation of the C=C double bond by a transition metal catalyst, a crucial step in many polymerization processes, can be modeled. A study on the activation of PMVE at a Rhodium(I) complex demonstrated how DFT could be used to understand the coordination of the ether to the metal center and the subsequent transformations. nih.gov Such studies can reveal the intricate details of ligand effects and the energetics of catalytic cycles.
Illustrative DFT-Calculated Parameters for a Catalytic Reaction Intermediate
This table provides an example of the types of data that can be obtained from DFT calculations on the interaction of a perfluorinated vinyl ether with a catalyst. The data is based on a study of PMVE with a Rhodium complex.
| Parameter | Value | Description |
| C=C bond distance in complex | 1.44 Å | Elongation of the double bond upon coordination to the metal center, indicating activation. |
| Activation Energy for C-O bond cleavage | Varies with catalyst | The energy barrier for a key decomposition or rearrangement step. |
| Binding Energy of ether to catalyst | Varies with catalyst | The strength of the interaction between the monomer and the catalyst. |
Data conceptualized from findings on the activation of Perfluoro-methyl-vinyl-ether at a Rhodium(I) complex. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. researchgate.net These models are particularly valuable for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work. For perfluorinated compounds like this compound, QSPR can be used to predict properties such as boiling point, vapor pressure, and environmental partitioning coefficients.
The development of a QSPR model involves several steps: compiling a dataset of compounds with known properties, calculating a variety of molecular descriptors for each compound, selecting the most relevant descriptors, and then building a mathematical model that links the descriptors to the property of interest. For perfluorinated ethers, these descriptors could include constitutional indices, topological indices, quantum-chemical descriptors, and geometric descriptors.
Example of Descriptors Used in QSPR Models for Perfluorinated Compounds
| Descriptor Type | Examples | Relevance |
| Constitutional | Molecular Weight, Number of Fluorine Atoms | Basic molecular properties that often correlate with bulk properties. |
| Topological | Wiener Index, Balaban Index | Describe the connectivity and branching of the molecule. |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Relate to the electronic structure and intermolecular interactions. |
| Geometric | Molecular Surface Area, Molecular Volume | Reflect the size and shape of the molecule, influencing physical properties. |
Computational Design and Screening of Polymerization Catalysts
The polymerization of vinyl ethers is often a catalyzed process, and computational chemistry plays a crucial role in the design and screening of new, more efficient catalysts. For a monomer like this compound, the goal would be to identify catalysts that can promote polymerization under mild conditions with high selectivity and control over the resulting polymer's properties.
Computational catalyst design typically involves a multi-step process. Initially, a library of potential catalyst candidates is generated, often by systematically modifying a known catalyst scaffold with different ligands. These virtual libraries can contain thousands of potential catalysts. Subsequently, high-throughput computational screening is performed, where the performance of each catalyst is evaluated using quantum chemical methods like DFT. This screening can assess key parameters such as the catalyst's stability, its ability to bind the monomer, and the energy barriers for the elementary steps of the polymerization reaction (initiation, propagation, and termination).
For the polymerization of fluoroalkenes, transition metal catalysts are often employed. Computational studies can help in understanding the electronic and steric effects of the ligands on the metal center, which in turn dictate the catalyst's activity and selectivity. umn.edu While specific studies on catalyst design for this compound are not prominent, the general methodologies developed for other monomers like ethylene (B1197577) are directly applicable. umn.edu This computational approach accelerates the discovery of new catalysts by prioritizing the most promising candidates for experimental synthesis and testing.
Illustrative Criteria for Computational Catalyst Screening
| Criterion | Computational Metric | Desired Outcome |
| Catalyst Stability | Decomposition Energy | High energy barrier for decomposition |
| Monomer Binding | Binding Free Energy | Favorable binding of the monomer to the catalyst |
| Polymerization Rate | Activation Energy of Propagation | Low energy barrier for chain growth |
| Selectivity | Energy Difference between competing pathways | High energy barrier for side reactions |
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR for Conformational and Mechanistic Studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds. Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is particularly powerful for studying molecules like pentafluoroethyl trifluorovinyl ether.
Detailed Research Findings: The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment. nih.gov This sensitivity allows researchers to distinguish between the different fluorine atoms within the this compound molecule: those on the trifluoromethyl (CF₃) group, the difluoromethylene (CF₂) group adjacent to the oxygen, the difluoromethylene of the vinyl group (=CF₂), and the single fluorine on the vinyl group (=CF-).
In conformational studies, changes in temperature or solvent can lead to shifts in the ¹⁹F NMR signals, providing data on the rotational barriers and preferred spatial arrangements of the pentafluoroethoxy group relative to the trifluorovinyl group. For mechanistic studies, such as polymerization reactions, ¹⁹F NMR can be used to monitor the disappearance of the vinyl group resonances and the appearance of new signals corresponding to the saturated polymer backbone. The kinetics of a reaction can be determined by observing the change in resonance signals over time. nih.gov
| Fluorine Environment | Expected ¹⁹F NMR Chemical Shift Range (ppm) | Information Provided |
| -CF₃ (Trifluoromethyl) | -80 to -90 | Signal from the terminal methyl group. |
| -OCF₂- (Difluoromethylene) | -85 to -95 | Resonance for the fluorine atoms adjacent to the ether oxygen. |
| =CF₂ (Difluoromethylene, vinyl) | -110 to -135 | Signals from the geminal fluorine atoms on the double bond. |
| =CF-O- (Trifluorovinyl) | -135 to -145 | Signal from the single fluorine atom on the double bond, highly sensitive to conjugation and substitution. |
Note: The chemical shift values are illustrative and can vary based on the solvent and reference standard.
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of compounds and to elucidate their structure by analyzing their fragmentation patterns. It is a powerful tool for monitoring the progress of chemical reactions and confirming the identity of products. nih.gov
Detailed Research Findings: In the context of this compound, MS can be used to confirm the monomer's mass (216.03 g/mol ). nih.govlookchem.com During synthesis or purification, MS can detect and identify trace impurities.
For reaction monitoring, especially in polymerization processes, online mass spectrometry techniques can be employed. nih.govdurham.ac.uk A small, continuous sample of the reaction mixture can be introduced into the mass spectrometer to track the consumption of the monomer and the formation of oligomers and polymers in real-time. durham.ac.uk This allows for precise control over the reaction conditions to achieve a desired molecular weight distribution in the final polymer product. The high resolution of modern mass spectrometers allows for the differentiation of molecules with very similar masses, which is crucial for complex reaction mixtures. nih.gov
| Ion | Expected m/z (Mass-to-Charge Ratio) | Significance |
| [C₄F₈O]⁺ | 216.03 | Molecular ion peak, confirming the identity of the compound. |
| [C₂F₅]⁺ | 119 | Fragment corresponding to the loss of the trifluorovinyl oxide group, indicating the presence of the pentafluoroethyl moiety. |
| [C₂F₃O]⁻ | 99 | Fragment corresponding to the trifluorovinyl oxide portion. |
| [CF₃]⁺ | 69 | Common fragment in fluorinated compounds, indicating the presence of a trifluoromethyl group. |
Note: The observed fragments can vary depending on the ionization technique used (e.g., Electron Ionization, Chemical Ionization).
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. ncert.nic.in The principle relies on distributing the components to be separated between a stationary phase and a mobile phase. ncert.nic.in For a volatile compound like this compound, Gas Chromatography (GC) is the most appropriate method for purity assessment.
Detailed Research Findings: In a GC analysis, a sample of this compound is vaporized and injected into the head of a chromatographic column. The compound travels through the column propelled by a carrier gas (the mobile phase). The separation is based on the differential partitioning of the compound and any impurities between the carrier gas and the stationary phase lining the column. The time it takes for a compound to pass through the column to the detector is known as its retention time.
This technique is highly effective for quantifying the purity of the monomer by comparing the area of its peak in the chromatogram to the areas of any impurity peaks. It can effectively separate the monomer from starting materials, solvents, or byproducts from its synthesis.
| Parameter | Description | Application to this compound |
| Technique | Gas Chromatography (GC) | Ideal for volatile compounds due to its low boiling point (7 °C). lookchem.com |
| Stationary Phase | Typically a non-polar or mid-polarity phase (e.g., polysiloxane). | Selected to provide good resolution between the analyte and potential impurities like other fluorinated alkanes or ethers. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | GC-MS provides both separation and identification of impurities. |
| Result | A chromatogram showing peaks for each component. | The area under the peak for this compound relative to the total peak area gives its purity percentage. |
Thermal Analysis Techniques (e.g., TGA, DSC) for Polymer Stability and Transition Studies
Thermal analysis techniques are crucial for characterizing the properties of polymers derived from this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on the thermal stability and phase transitions of materials. sryahwapublications.com
Detailed Research Findings: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a polymer of this compound, TGA is used to determine its decomposition temperature. This is a critical indicator of the material's thermal stability and its suitability for high-temperature applications. nist.gov The search for polymers with high thermal stability is a significant area of materials research. nist.gov
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. DSC is used to identify the glass transition temperature (Tg), where an amorphous polymer changes from a rigid, glassy state to a more flexible, rubbery state. It also detects melting points (Tm) in semi-crystalline polymers and crystallization temperatures (Tc). This information is fundamental to understanding the processing conditions and service temperature range of the polymer.
| Analysis Technique | Property Measured | Significance for Polymers of this compound |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition Temperature (Td) | Defines the upper-temperature limit for the material's use. Higher Td indicates greater thermal stability. |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | Determines the temperature at which the polymer transitions from a hard to a soft state, impacting its mechanical properties. |
| Differential Scanning Calorimetry (DSC) | Melting Temperature (Tm) | Identifies the melting point for crystalline domains within the polymer, crucial for processing methods like extrusion or molding. |
X-ray Diffraction Studies of Derivatives and Polymer Structures
X-ray Diffraction (XRD) is a powerful non-destructive technique for analyzing the structure of crystalline materials. When X-rays interact with a material, they are diffracted in specific directions by the crystalline lattice. The resulting diffraction pattern is a unique fingerprint of the material's atomic arrangement.
Detailed Research Findings: While this compound itself is a gas at room temperature, XRD is highly relevant for studying its solid derivatives or, more importantly, the polymers produced from it. For semi-crystalline fluoropolymers, XRD patterns can provide a wealth of information.
The analysis can distinguish between amorphous and crystalline regions within the polymer. The degree of crystallinity, which can be calculated from the XRD data, strongly influences the polymer's mechanical properties, such as its stiffness, strength, and toughness. Furthermore, the positions and intensities of the diffraction peaks can be used to determine the unit cell dimensions of the crystalline domains and the arrangement of the polymer chains, offering deep insight into the material's solid-state structure. sryahwapublications.com
| XRD Analysis Finding | Description | Implication for Polymer Properties |
| Sharp Bragg Peaks | Indicates the presence of crystalline domains. | Higher crystallinity generally leads to increased stiffness, hardness, and density. |
| Broad Amorphous Halo | Indicates the presence of non-crystalline (amorphous) regions. | Amorphous regions contribute to the polymer's flexibility and toughness. |
| Peak Positions (2θ) | Relates to the d-spacing (distance between crystal planes) via Bragg's Law. | Provides information about the unit cell structure and polymer chain packing. |
| Degree of Crystallinity | The ratio of the crystalline area to the total area in the diffraction pattern. | A key parameter that dictates the overall mechanical and thermal performance of the polymer. |
Environmental Fate and Degradation Research
Atmospheric Chemistry and Environmental Persistence Studies
The primary degradation pathway for Pentafluoroethyl trifluorovinyl ether in the troposphere is initiated by its reaction with hydroxyl (OH) radicals. The presence of a carbon-carbon double bond in the vinyl group makes this site susceptible to attack by OH radicals.
A study on the OH-initiated photo-oxidation of PEVE (C₂F₅OCF=CF₂) in air at 298 K determined the rate coefficient for its reaction with OH radicals. rsc.org The relative rate technique yielded a rate coefficient, k₁, of (2.8 ± 0.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. rsc.org This rate constant is a key parameter in determining the atmospheric lifetime of the compound. The relatively rapid reaction with OH radicals suggests that PEVE is likely to be removed from the atmosphere, with its persistence being influenced by the concentration of OH radicals, which varies with altitude, season, and time of day.
Transformation Products and Degradation Pathways in Environmental Compartments (e.g., to Perfluoropropionic Acid)
The atmospheric degradation of this compound leads to the formation of several smaller, oxygenated compounds. In the presence of nitrogen oxides (NOₓ) at a pressure of 1 bar, the photo-oxidation of PEVE has been shown to produce three main initial products: C₂F₅OCFO (pentafluoroethoxy-acetyl fluoride), FC(O)C(O)F (oxalyl fluoride), and CF₂O (carbonyl fluoride). rsc.org
The molar yields of these products have been quantified and are presented in the table below. rsc.org
| Transformation Product | Chemical Formula | Molar Yield |
|---|---|---|
| Pentafluoroethoxy-acetyl fluoride (B91410) | C₂F₅OCFO | 0.50 ± 0.07 |
| Oxalyl fluoride | FC(O)C(O)F | 0.46 ± 0.07 |
| Carbonyl fluoride | CF₂O | 1.50 ± 0.22 |
It is noted that oxalyl fluoride and carbonyl fluoride are partially formed through secondary processes, which are likely heterogeneous in nature. rsc.org The product distribution can also be influenced by environmental conditions such as pressure, with reduced pressure favoring the formation of oxalyl fluoride, highlighting the complexity of the degradation pathway. rsc.org
While the initial breakdown products have been identified, the complete and detailed degradation pathway of this compound in various environmental compartments remains an area for further investigation. Specifically, the transformation of PEVE into Perfluoropropionic Acid (PFPA) under atmospheric conditions has not been explicitly detailed in the available scientific literature.
Research on Bioaccumulation Potential and Mechanisms
Methodologies for Environmental Monitoring and Detection
Specific, validated analytical methods for the routine environmental monitoring and detection of this compound in various media such as air, water, and soil are not well-documented in the scientific literature. However, general analytical techniques used for the detection of other fluorinated gases are applicable.
Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and powerful technique for the identification and quantification of volatile organic compounds, including fluorinated gases. norden.org This method separates the components of a sample, which are then identified based on their unique mass-to-charge ratio. For more comprehensive analysis of all organofluorine compounds in a sample, total fluorine analysis methods can be employed. These include techniques like Combustion Ion Chromatography (CIC) and Particle-Induced Gamma-ray Emission (PIGE) spectroscopy, which measure the total amount of organic fluorine present. norden.org
While these methods provide a basis for the potential detection of PEVE, the development and validation of specific protocols for environmental samples are necessary to accurately assess its presence and concentration in the environment.
Safety, Health, and Regulatory Research Considerations
Research on Handling and Storage Challenges
Pentafluoroethyl trifluorovinyl ether is a colorless, extremely flammable gas that is heavier than air and can be easily liquefied. chemicalbook.comlookchem.com Its handling and storage are complicated by its propensity to form unstable and potentially explosive peroxides through auto-oxidation, especially when exposed to air. chemicalbook.comnih.gov This reactivity places it in the category of peroxidizable compounds, necessitating specific safety protocols. nih.gov
Peroxide Formation: Ethers are a well-known class of compounds susceptible to peroxide formation, and fluoroalkenes also fall into the category of peroxidizable materials. chemicalbook.comutexas.edu The vinyl group in this compound makes it particularly susceptible to oxidation, which can lead to the formation of unstable peroxides that may explode spontaneously. chemicalbook.comnih.gov Research underscores that this process is catalyzed by light and heat. sigmaaldrich.com Due to this hazard, the compound should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources. chemicalbook.comchemicalbook.com
Decomposition and Other Hazards: Under prolonged exposure to fire or heat, containers of this compound may rupture violently. chemicalbook.comlookchem.com The compound is classified as an extremely flammable gas and can form explosive mixtures with air. chemicalbook.com Its vapors can travel to an ignition source and flash back. chemicalbook.com In case of a leak, it is advised not to extinguish a leaking gas fire unless the leak can be stopped safely and to eliminate all ignition sources. chemicalbook.com
A summary of key handling and storage parameters is provided below:
| Hazard | Description | Recommended Precautions |
| Flammability | Extremely flammable gas that forms explosive mixtures with air. chemicalbook.com | Keep away from heat, sparks, open flames, and other ignition sources. chemicalbook.com Use non-sparking tools and explosion-proof equipment. chemicalbook.com |
| Peroxide Formation | Readily oxidizes in air to form unstable peroxides that can explode spontaneously. chemicalbook.comnih.gov | Store in a cool, dry, well-ventilated place. chemicalbook.com Test for peroxides before use, especially after prolonged storage. |
| Pressure Hazard | Contains gas under pressure; may explode if heated. nih.govchemicalbook.com | Store in a well-ventilated place. chemicalbook.com Avoid prolonged exposure to fire or heat. chemicalbook.com |
| Asphyxiation Risk | Vapors can displace air and cause asphyxiation without warning. chemicalbook.comlookchem.com | Ensure adequate ventilation, especially in confined areas. fishersci.se |
Studies on Mechanisms of Biological Interaction and Toxicity Relevant to Chemical Structure
While comprehensive toxicological data for this compound is not extensively detailed in publicly available literature, insights can be drawn from studies on structurally related fluorinated ethers. The biological interaction and toxicity of such compounds are often linked to their metabolism, which is catalyzed by enzymes like cytochrome P-450. nih.gov
Research on similar fluorinated ethers, such as 2,2,2-trifluoroethyl vinyl ether (TFVE), has shown that their toxicity can be attributed to their metabolic breakdown products. nih.gov For instance, the metabolism of TFVE can yield 2,2,2-trifluoroethanol (B45653) (TFE) and glycolaldehyde. nih.gov Studies have indicated that the lethal effects of some fluorinated ether anesthetics are a result of their metabolism to TFE. nih.gov This suggests that the toxicity of this compound could also be influenced by the nature of its metabolites.
The high degree of fluorination in this compound is a key structural feature that influences its biological properties. Perfluorinated compounds are generally characterized by their chemical and thermal stability. savillex.com However, the presence of the ether linkage and the vinyl group provides sites for potential metabolic attack. The study of per- and polyfluoroalkyl substances (PFAS) and their interaction with biological systems is an active area of research, with a focus on understanding how chemical structure affects toxicokinetics and toxicological outcomes. nih.gov
Regulatory Science and Polymer of Low Concern (PLC) Assessments for Derived Materials
This compound is a key monomer used in the production of various fluoropolymers. lookchem.comfluoropolymers.eu These polymers, which include fluoroplastics and fluoroelastomers, are valued for their unique properties such as chemical inertness, thermal stability, and resistance to fire and weather. fluoropolymers.euoup.com
From a regulatory perspective, a significant area of focus is whether these derived fluoropolymers can be classified as Polymers of Low Concern (PLC). The PLC criteria are based on physicochemical properties, such as molecular weight, which determine bioavailability and potential hazards. oup.com Fluoropolymers generally have high molecular weights, are insoluble in water, and are too large to cross cell membranes, which makes them non-bioavailable and thus of low concern for human and environmental health. savillex.comoup.com
Several studies have demonstrated that many fluoropolymers meet the criteria to be considered PLCs. oup.combiospace.com This is a critical distinction, as it separates them from other per- and polyfluoroalkyl substances (PFAS) that are known for their hazardous properties. fluoropolymers.eu It is argued that grouping all PFAS together for regulatory assessment is not scientifically appropriate due to their differing properties. savillex.com
The regulatory landscape for fluoropolymers is evolving, with discussions around their inclusion in broad PFAS restrictions. fluoropolymers.eufluoropolymers.eu Industry groups advocate for a risk-based approach that considers the unique and stable nature of fluoropolymers, suggesting that they should be regulated based on their own properties rather than being grouped with more hazardous PFAS compounds. fluoropolymers.eubiospace.com
Q & A
Q. What are the critical safety considerations when handling Pentafluoroethyl trifluorovinyl ether (PEVE) in laboratory settings?
PEVE is highly flammable (flash point: 2.4°C) and classified under UN 3154 for dangerous goods. Key precautions include:
- Use spark-free equipment and inert atmospheres (e.g., N₂) during synthesis or handling due to its explosive potential under ignition .
- Store in sealed containers at ≤4°C to minimize vapor release. Monitor vapor pressure (560 mmHg at 25°C) to prevent leakage .
- Follow NFPA and GHS guidelines for irritant (Xi) and flammable (F) hazard labeling .
Q. What synthetic routes are commonly employed for the laboratory-scale preparation of PEVE?
PEVE is synthesized via:
- Alkoxide-mediated reactions : Reacting sodium methoxide with perfluorinated precursors under controlled temperatures (e.g., -20°C to 0°C) to avoid side reactions .
- Fluoride elimination : Using perfluoroethyl iodide and trifluorovinyl precursors in anhydrous ether solvents, followed by fractional distillation (b.p. 7°C) to isolate the product .
- Quality control : Verify purity via GC-MS or ¹⁹F NMR to detect impurities like residual fluorohalocarbons .
Q. How do the physicochemical properties of PEVE influence its storage and handling protocols?
Key properties impacting protocols:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 7°C | |
| Density | 1.4133–1.567 g/cm³ (discrepancy noted) | |
| LogP | 3.1–3.2 (hydrophobic) |
- Low boiling point necessitates cold storage (−20°C) in vented containers.
- Hydrophobicity requires compatibility testing with labware materials (e.g., PTFE seals) .
Advanced Research Questions
Q. How can researchers investigate the thermal stability and decomposition pathways of PEVE?
Methodological approaches:
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ to identify decomposition onset (Td,5% ≈ 200–250°C) and quantify volatile byproducts .
- DSC Studies : Monitor exothermic peaks during [2+2] cycloaddition reactions (e.g., crosslinking with aryl trifluorovinyl ethers) to assess reactivity .
- GC-MS Post-Decomposition : Identify degradation products like tetrafluoroethylene or perfluorocarbons, which indicate radical-mediated cleavage .
Q. What analytical techniques are most effective for characterizing PEVE's purity and structural integrity?
- ¹⁹F NMR : Resolve CF₃ and CF₂ groups (δ −70 to −80 ppm) to confirm ether linkage and detect isomers .
- High-Resolution Mass Spectrometry (HRMS) : Compare experimental m/z (215.982) with theoretical values to validate molecular formula (C₄F₈O) .
- FT-IR : Identify C-F stretching (1100–1300 cm⁻¹) and ether C-O-C bands (950–1250 cm⁻¹) .
Q. What methodological approaches are used to study the environmental persistence of PEVE?
- LC-MS/MS with Solid-Phase Extraction : Detect trace PEVE in water samples (LOD: 0.1 ng/L) using PFAS-specific columns (e.g., C18 modified with perfluorinated chains) .
- Hydrolysis Studies : Incubate PEVE in buffered solutions (pH 4–10) at 25–50°C to assess stability. Monitor fluoride release via ion chromatography .
- Computational Modeling : Predict half-life using EPI Suite™ and compare with experimental data to evaluate persistence .
Q. How does PEVE participate in copolymerization reactions, and what factors influence its reactivity?
- Mechanism : PEVE undergoes radical copolymerization with methacrylates (e.g., MMA) via its trifluorovinyl group, forming perfluorocyclobutyl (PFCB) crosslinks upon thermal activation .
- Reactivity Factors :
- Temperature : Optimal crosslinking occurs at 150–180°C for 2–4 hours .
- Solvent Choice : Use perfluorinated solvents (e.g., FC-72) to enhance monomer solubility and reduce chain transfer .
- Material Outcomes : Crosslinked polymers show increased Tg (ΔTg ≈ +15°C) and reduced water absorption (≤0.5%) .
Data Discrepancy Resolution
Q. How can researchers resolve discrepancies in reported density values for PEVE?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
